

In-Depth Technical Guide: KTX-582 and its Intermediate-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KTX-582 intermediate-4

Cat. No.: B1427007

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KTX-582, a potent and selective IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, with a specific focus on its synthetic intermediate, **KTX-582 intermediate-4**. This document details the molecular characteristics of the intermediate, the broader mechanism of action of KTX-582, and the associated signaling pathways.

KTX-582 Intermediate-4: Molecular Profile

KTX-582 intermediate-4 is a crucial building block in the synthesis of the final KTX-582 compound. A clear understanding of its chemical properties is essential for researchers involved in the synthesis and development of similar molecules.

Property	Value
Molecular Formula	C ₉ H ₉ N ₃ O ₂
Molecular Weight	191.19 g/mol
CAS Number	1000373-79-4

KTX-582: A Heterobifunctional Degradar Targeting IRAK4

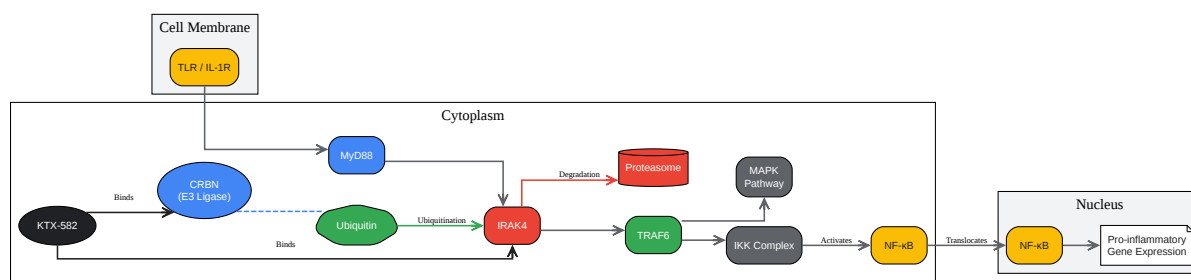
KTX-582 is a heterobifunctional degrader, a class of molecules designed to induce the degradation of a specific target protein. It achieves this by simultaneously binding to the target protein, in this case, IRAK4, and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This degradation mechanism is distinct from traditional inhibitors as it removes the entire protein, including its scaffolding function, leading to a more profound and sustained biological effect.

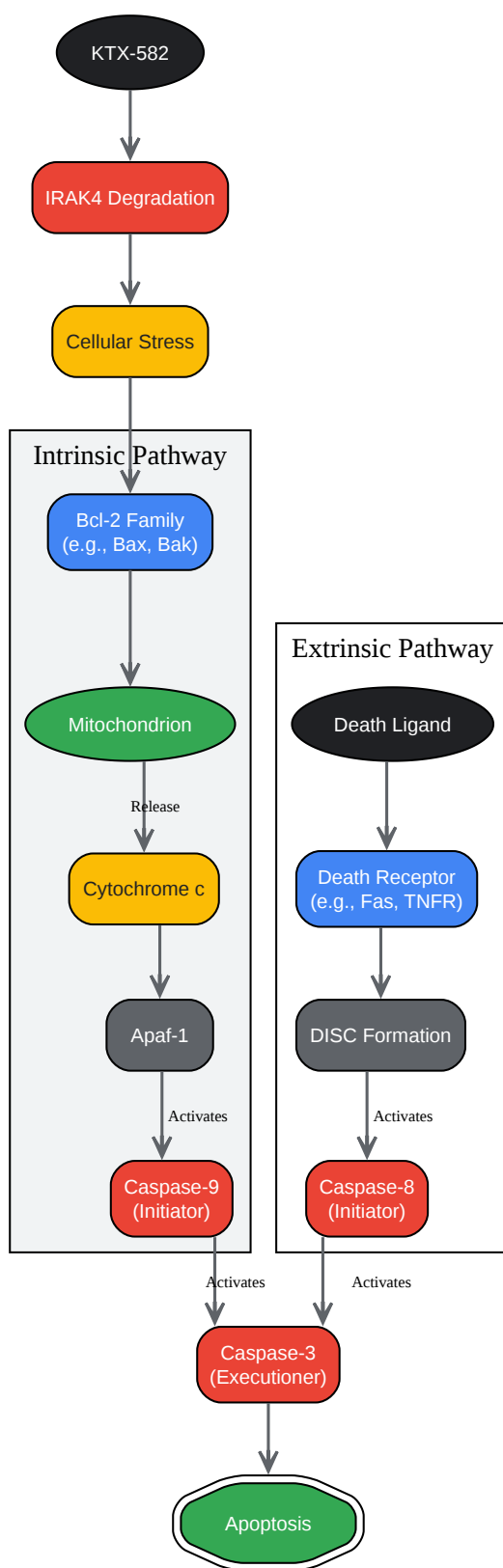
Signaling Pathways Modulated by KTX-582

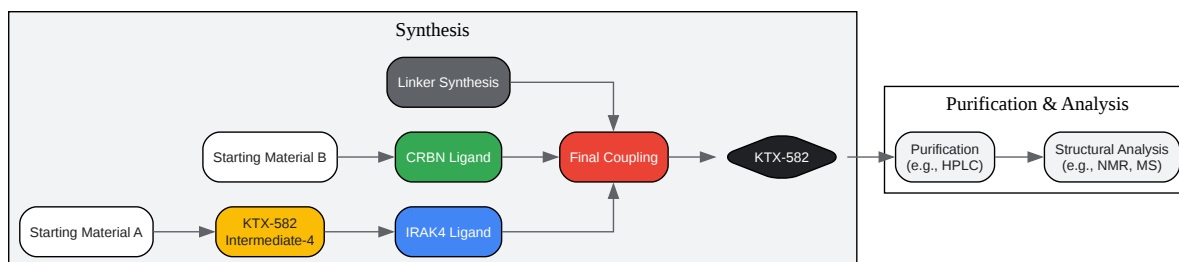
The primary therapeutic effect of KTX-582 stems from its ability to induce the degradation of IRAK4, a key signaling node in the innate immune system. This degradation disrupts downstream signaling cascades, ultimately leading to the inhibition of pro-inflammatory responses and the induction of apoptosis in specific cancer cells.

IRAK4 Degradation and Inhibition of NF- κ B Signaling

IRAK4 is a critical component of the Myddosome complex, which is formed upon the activation of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). The degradation of IRAK4 by KTX-582 effectively dismantles this complex, preventing the downstream activation of NF- κ B and MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines.







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: KTX-582 and its Intermediate-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1427007#ktx-582-intermediate-4-molecular-weight\]](https://www.benchchem.com/product/b1427007#ktx-582-intermediate-4-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com